1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both pyrimidine and pyrazole rings, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate involves multiple steps, typically starting with the preparation of the pyrimidine and pyrazole precursors. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the esterification of the pyrazole derivative with ethanedioic acid under acidic conditions to form the target compound .
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields . This method has been shown to be effective in producing pyrimidine derivatives with high purity and moderate yields .
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine and pyrazole rings allow it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, the compound may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate can be compared with other similar compounds, such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a pyrimidine ring and has shown similar biological activities.
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound has a similar structure and has been studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific combination of pyrimidine and pyrazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N4O4 |
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Molecular Weight |
332.35 g/mol |
IUPAC Name |
2-O-[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] 1-O-ethyl oxalate |
InChI |
InChI=1S/C16H20N4O4/c1-6-12-11(5)19-20(16-17-9(3)8-10(4)18-16)13(12)24-15(22)14(21)23-7-2/h8H,6-7H2,1-5H3 |
InChI Key |
YWZLFLFGMSVOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C(=O)OCC |
Origin of Product |
United States |
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